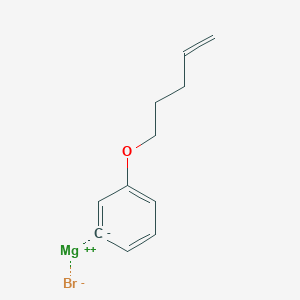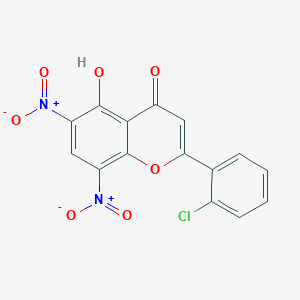![molecular formula C13H17NO3S B12634768 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane CAS No. 918954-53-7](/img/structure/B12634768.png)
1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[310]hexane is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be achieved through several routes. One common method involves the photochemical decomposition of CHF2-substituted pyrazolines . This process is advantageous due to its simplicity, mild conditions, and excellent functional group tolerance. Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular synthesis of the compound, making it suitable for industrial production.
Analyse Chemischer Reaktionen
1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. The use of electron-rich 4-methylbenzene-1-sulfonyl chloride in reactions has been shown to give high yields and enhanced enantioselectivity . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research. In medicinal chemistry, it serves as a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities and potential in the pharmaceutical industry . It has been used as a potent μ opioid receptor antagonist for the treatment of pruritus, a ketohexokinase inhibitor for the treatment of non-alcoholic fatty liver disease, and a muscarinic receptor antagonist . Additionally, it has applications in materials science due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. For instance, as a μ opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby alleviating pruritus . The compound’s unique bicyclic structure allows it to interact with various biological targets, making it a versatile tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-3-(4-methylbenzene-1-sulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane can be compared to other similar compounds, such as CHF2-substituted 3-azabicyclo[3.1.0]hexanes . These compounds share a similar bicyclic structure but differ in their functional groups and specific applications. The unique combination of the ethyl and sulfonyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
918954-53-7 |
|---|---|
Molekularformel |
C13H17NO3S |
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
1-ethyl-3-(4-methylphenyl)sulfonyl-6-oxa-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17NO3S/c1-3-13-9-14(8-12(13)17-13)18(15,16)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3 |
InChI-Schlüssel |
OCDQUHHQJICVHC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC12CN(CC1O2)S(=O)(=O)C3=CC=C(C=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,(2Z)-2-butenedioate)](/img/structure/B12634720.png)


![1-[(3,4-Dichlorophenyl)methyl]-5-methyltriazole-4-carboxamide](/img/structure/B12634752.png)

![1H-1,2,4-Triazole-1-acetic acid, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-, 1,1-dimethylethyl ester](/img/structure/B12634756.png)
![1,7-Diazaspiro[4.4]nonane,7-[(1S)-1-phenylethyl]-,(5S)-](/img/structure/B12634765.png)
